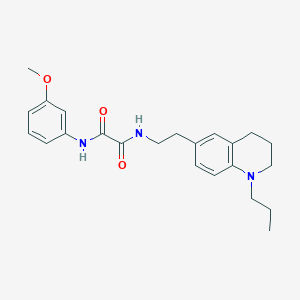

![molecular formula C16H14BrNO4S B2709661 dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-90-8](/img/structure/B2709661.png)

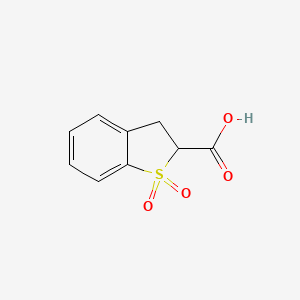

dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a chemical compound with the CAS Number: 337920-90-8. It has a molecular weight of 396.26 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14BrNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 396.26 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, also known as 6,7-dimethyl 5-(4-bromophenyl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate. Each application is detailed in a separate section for clarity.

Antitumor and Cytotoxic Activity

This compound has shown significant potential in antitumor and cytotoxic applications. Research indicates that derivatives of thiazole, including this compound, can inhibit the growth of various cancer cell lines. The presence of the bromophenyl group enhances its ability to interact with cellular targets, leading to apoptosis in cancer cells .

Antimicrobial Properties

Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits strong antimicrobial activity. It has been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a promising candidate for developing new antimicrobial agents .

Photocatalytic Applications

The compound’s unique structure allows it to act as an efficient photocatalyst. It can be used in organic synthesis reactions, particularly in photoredox catalysis. This application is valuable for developing environmentally friendly chemical processes, as it utilizes light to drive reactions, reducing the need for harsh chemicals .

Fluorescent Probes

Due to its conjugated system, this compound can be used as a fluorescent probe. It has applications in bioimaging, where it can help visualize cellular components under a microscope. Its fluorescence properties make it useful for tracking biological processes in real-time .

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This application is particularly relevant in the development of pharmaceuticals aimed at treating diseases associated with oxidative damage .

Antiviral Activity

Preliminary research indicates that this compound may have antiviral properties. It has shown activity against certain viruses, suggesting its potential use in antiviral drug development. This application is particularly important given the ongoing need for effective antiviral therapies.

Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives 4,7-Diarylbenzo [c] [1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts Synthesis, antileishmanial, antimalarial evaluation and molecular docking study Synthetic Methodologies Toward Thiazolothiazoles (Microreview) : Thiazoles: having diverse biological activities : Synthesis and Biological Evaluation of Thiazole Derivatives : 4,7-Diarylbenzo [c] [1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl 5-(4-bromophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJVZJOPZMRYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

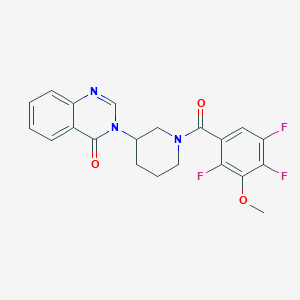

![1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2709580.png)

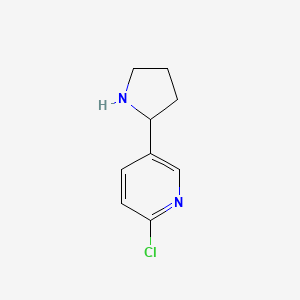

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2709581.png)

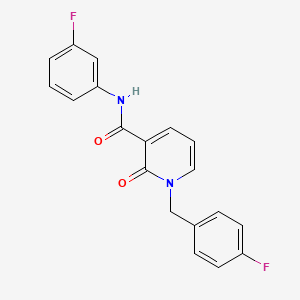

![N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2709586.png)

![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2709592.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B2709601.png)